N-(piridin-2-ilmetil)etanamina

Descripción general

Descripción

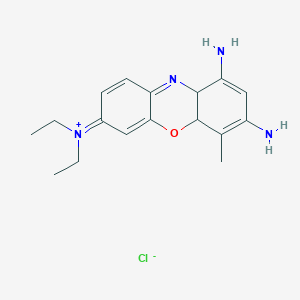

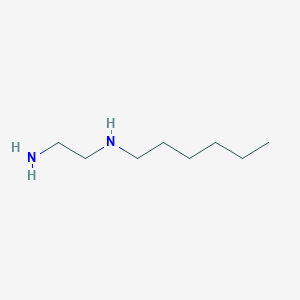

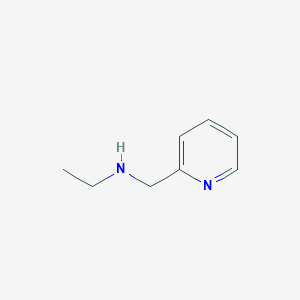

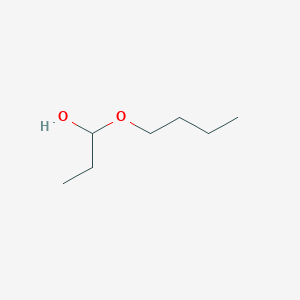

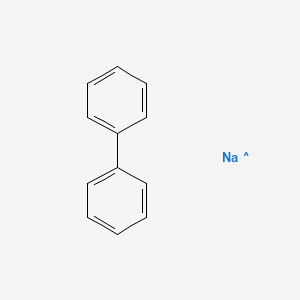

N-(pyridin-2-ylmethyl)ethanamine is an organic compound characterized by the presence of a pyridine ring attached to an ethanamine group

Aplicaciones Científicas De Investigación

Síntesis Quimiodivergente

“N-(piridin-2-il)amidas” y “3-bromoimidazo[1,2-a]piridinas” se sintetizaron a partir de α-bromocetonas y 2-aminopiridina en diferentes condiciones de reacción . Este compuesto ha recibido gran atención en los últimos años debido a sus variadas aplicaciones medicinales .

Agente de Fotoescisión del ADN

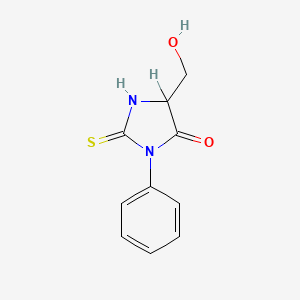

Se diseñó y sintetizó un ligando quiral “N-(antracen-9-ilmetil)-1-(piridin-2-il)-N-(piridin-2-ilmetil)etanamina” (APPE) para investigar los efectos de la quiralidad de la bis(2-picolyl)amina en la actividad de fotoescisión del ADN de los complejos metálicos . Se encontró que los complejos sintetizados escinden el ADN plasmídico pUC19 cuando se irradian a 370 nm .

Aplicaciones Antimicrobianas

Los derivados de pirimidina, que incluyen “N-(piridin-2-ilmetil)etanamina”, son conocidos por sus propiedades antimicrobianas .

Agente Complejante para Iones Metálicos

“N,N-bis(2-piridilmetil)amina-N-etil-2-piridina-2-carboxamida” se ha identificado como un agente complejante eficaz para varios iones metálicos, como Mn(II), Mn(III), Fe(III) y Ru(III) . Este compuesto se ha utilizado en el desarrollo de donantes de NO que pueden entregarse al tejido tumoral y liberar NO por estímulo de luz y utilizarse para la terapia fotodinámica (PDT) del cáncer .

Reacciones de Sustitución de Complejos de Paladio (II)

Se investigó el comportamiento de sustitución de los quelatos bidentatos N,N'-donantes (piridin-2-il)metil-anilina con diferentes sustituyentes en los complejos mononucleares de Pd (II) . El estudio exploró la cinética y el comportamiento mecanístico de los complejos de N,N'-piridil Pd (II) .

Aplicaciones Médicas de los Complejos Sólidos de Nitrosilo

Los compuestos de nitrosilo sólidos, incluyendo “this compound”, están bajo investigación como formas de administrar óxido nítrico para aplicaciones médicas .

Mecanismo De Acción

Target of Action

N-(pyridin-2-ylmethyl)ethanamine, also known as N-Ethyl-N-(2-pyridylmethyl)amine, is a chemical compound that has been studied for its potential to form coordinate bonds with metal ions such as Mn(II) and Fe(II) . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.

Mode of Action

The interaction of N-(pyridin-2-ylmethyl)ethanamine with its targets involves the formation of coordinate bonds. This compound contains nitrogen atoms that can form these bonds with metal ions . The resulting complexes can potentially influence the activity of enzymes and other proteins that rely on these metal ions for their function.

Biochemical Pathways

For instance, it could potentially affect the activity of enzymes involved in the metabolism of nucleotides .

Pharmacokinetics

The compound’s molecular weight of 13619 g/mol suggests that it may have favorable absorption and distribution characteristics

Result of Action

Its ability to form coordinate bonds with metal ions suggests that it could potentially influence the function of metal-dependent enzymes and proteins .

Action Environment

The action, efficacy, and stability of N-(pyridin-2-ylmethyl)ethanamine can be influenced by various environmental factors. For instance, the presence of metal ions in the environment could potentially affect its ability to form coordinate bonds . Additionally, factors such as pH and temperature could also influence its stability and activity.

Análisis Bioquímico

Biochemical Properties

N-(pyridin-2-ylmethyl)ethanamine plays a role in biochemical reactions, particularly in the formation of coordinate bonds with metal ions The nature of these interactions is largely dependent on the presence of metal ions .

Cellular Effects

Given its ability to form coordinate bonds with metal ions, it may influence cell function by interacting with metal-dependent enzymes and proteins .

Molecular Mechanism

The molecular mechanism of N-(pyridin-2-ylmethyl)ethanamine involves the formation of coordinate bonds with metal ions . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Metabolic Pathways

Given its ability to form coordinate bonds with metal ions, it may interact with enzymes or cofactors in various metabolic pathways .

Transport and Distribution

It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-(pyridin-2-ylmethyl)ethanamine can be synthesized through several methods. One common approach involves the condensation reaction between 2-pyridinecarboxaldehyde and methylamine, resulting in the formation of the desired product . This reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of N-(pyridin-2-ylmethyl)ethanamine may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity.

Análisis De Reacciones Químicas

Types of Reactions: N-(pyridin-2-ylmethyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products:

Oxidation: N-oxides of N-(pyridin-2-ylmethyl)ethanamine.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted pyridine derivatives.

Propiedades

IUPAC Name |

N-(pyridin-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-9-7-8-5-3-4-6-10-8/h3-6,9H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSUUGOCTJVJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406028 | |

| Record name | N-(pyridin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51639-58-8 | |

| Record name | N-(pyridin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of N-(pyridin-2-ylmethyl)ethanamine into the ligand structure influence its interaction with DNA?

A1: While the provided research doesn't directly investigate the interaction of N-(pyridin-2-ylmethyl)ethanamine itself with DNA, it highlights its presence within larger ligands designed for this purpose. For instance, in the study by [], N-(pyridin-2-ylmethyl)ethanamine is part of the ligand "N-(anthracen-9-ylmethyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine" (APPE). This ligand, when complexed with Zn(II) or Co(II), exhibits DNA photocleavage activity upon irradiation []. Although the specific role of N-(pyridin-2-ylmethyl)ethanamine within this interaction is not explicitly elucidated, its presence within the larger structure suggests its potential contribution to DNA binding or the overall photocleavage process.

Q2: How does the structural characterization of metal complexes containing N-(pyridin-2-ylmethyl)ethanamine provide insights into their potential applications?

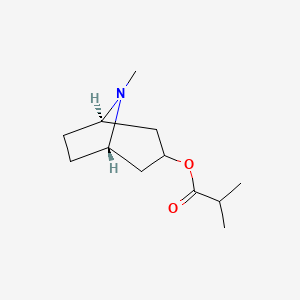

A2: Structural characterization techniques like X-ray crystallography help determine the spatial arrangement of atoms within the metal complexes. For example, in [], the study investigates the crystal structures of copper complexes formed with ligands incorporating N-(pyridin-2-ylmethyl)ethanamine. These analyses revealed the presence of supramolecular networks formed by anion–π and lone pair–π non-covalent bonds []. Understanding these structural features provides valuable information about the potential applications of these complexes, such as in the design of materials with specific electronic or catalytic properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

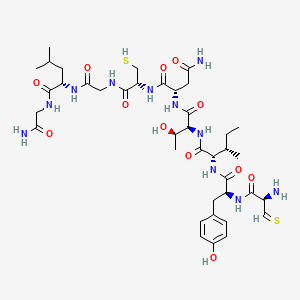

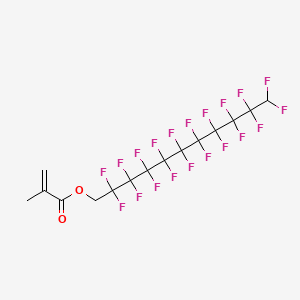

![2-[2-[[(2R,3R,4S,5R)-3,4,5-tris[2-(2-hydroxyethoxy)ethoxy]-6-methoxyoxan-2-yl]methoxy]ethoxy]ethanol](/img/structure/B1587685.png)